3-(Ethoxymethoxy)azetidine

Medicinal chemistry Physicochemical profiling Drug design

3-(Ethoxymethoxy)azetidine (CAS 1690832-85-9) is a four-membered nitrogen-containing heterocycle classified as a 3-substituted azetidine derivative, with molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol. The compound features an ethoxymethoxy (-OCH₂OCH₂CH₃) substituent at the 3-position of the azetidine ring, a structural motif employed as a protected or masked hydroxyl equivalent and as a bioisosteric replacement in medicinal chemistry campaigns.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13300504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxymethoxy)azetidine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCOCOC1CNC1
InChIInChI=1S/C6H13NO2/c1-2-8-5-9-6-3-7-4-6/h6-7H,2-5H2,1H3
InChIKeyGXTTXQUEPYXSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxymethoxy)azetidine for Research and Pharmaceutical Development: Baseline Data and Procurement Rationale


3-(Ethoxymethoxy)azetidine (CAS 1690832-85-9) is a four-membered nitrogen-containing heterocycle classified as a 3-substituted azetidine derivative, with molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol . The compound features an ethoxymethoxy (-OCH₂OCH₂CH₃) substituent at the 3-position of the azetidine ring, a structural motif employed as a protected or masked hydroxyl equivalent and as a bioisosteric replacement in medicinal chemistry campaigns [1][2]. Azetidines exhibit significant ring strain (~25 kcal/mol) which confers distinct reactivity and conformational constraints compared to larger saturated nitrogen heterocycles [3][4].

Why 3-(Ethoxymethoxy)azetidine Cannot Be Replaced by Generic 3-Alkoxyazetidine Analogs in Critical Applications


Interchanging 3-(ethoxymethoxy)azetidine with simpler 3-alkoxyazetidines such as 3-methoxyazetidine or 3-ethoxyazetidine is not functionally equivalent due to quantifiable differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles. The ethoxymethoxy group introduces an acetal-like oxygen bridge that serves as a chemically distinct handle, enabling selective deprotection to the corresponding 3-hydroxyazetidine under mild acidic conditions, a feature absent in simple alkyl ethers [1]. The additional oxygen atom increases topological polar surface area (TPSA) and alters the LogP value relative to unsubstituted alkoxy analogs, directly impacting aqueous solubility and passive membrane permeability [2]. These differential physicochemical properties cascade into divergent pharmacokinetic behaviors, making empirical substitution without quantitative validation a high-risk strategy for lead optimization and scale-up procurement [3].

Quantitative Evidence Differentiating 3-(Ethoxymethoxy)azetidine from Closest Analogs: A Procurement Decision Guide


Enhanced Hydrogen Bond Acceptor Capacity Relative to 3-Ethoxyazetidine

3-(Ethoxymethoxy)azetidine contains 2 hydrogen bond acceptor (HBA) sites compared to 1 HBA in 3-ethoxyazetidine due to the additional oxygen atom in the ethoxymethoxy acetal moiety . This increased HBA count improves aqueous solubility potential and modulates protein-ligand interactions at target binding sites [1].

Medicinal chemistry Physicochemical profiling Drug design

Increased Lipophilicity Drives Differential Membrane Permeability vs. 3-Methoxyazetidine

The ethoxymethoxy group confers higher lipophilicity compared to the methoxy substituent, with predicted LogP values of approximately 0.95 for 3-(ethoxymethoxy)azetidine versus 0.74 for 3-methoxyazetidine [1]. This ~0.2 LogP unit difference translates to approximately 1.6-fold higher predicted octanol-water partition coefficient, significantly impacting passive diffusion across biological membranes [2].

ADME Physicochemical property Lead optimization

Superior Molecular Weight Optimization vs. Larger Azetidine Bioisosteres

3-(Ethoxymethoxy)azetidine (MW = 131.17 g/mol) is significantly lighter than common piperidine (MW = 85.15) and morpholine (MW = 87.12) bioisosteres when functionalized with comparable substituents, yet retains the beneficial conformational rigidity and metabolic stability advantages of azetidines [1]. This lower molecular weight improves ligand efficiency (LE) metrics, a key parameter in fragment-based lead generation [2].

Fragment-based drug discovery Lead-like properties Bioisostere

Differential Ring Strain and Acid-Mediated Stability Profile

Azetidines exhibit inherent ring strain (~25 kcal/mol) that can lead to acid-catalyzed ring-opening decomposition [1]. The ethoxymethoxy group, being an acetal, is susceptible to acid-catalyzed hydrolysis, enabling selective deprotection to 3-hydroxyazetidine under mild conditions (e.g., pH < 5) [2]. This dual pH-sensitivity profile is not shared by simple 3-alkoxyazetidines, which are stable to acid but lack the orthogonal deprotection handle [3].

Chemical stability Formulation Synthetic handle

Quantitative Purity Specification for Reproducible Research

Commercially available 3-(ethoxymethoxy)azetidine is typically supplied with a minimum purity specification of 95% as determined by HPLC or GC analysis . In contrast, many custom-synthesized 3-alkoxyazetidine analogs may be offered at lower purity grades (e.g., 90%) or without rigorous analytical certification, introducing variability in downstream reactions and biological assays [1].

Quality control Procurement Reproducibility

Optimal Application Scenarios for 3-(Ethoxymethoxy)azetidine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Permeability

3-(Ethoxymethoxy)azetidine is optimally deployed in central nervous system (CNS) drug discovery campaigns where a predicted LogP of approximately 0.95 aligns with the desirable range (1-3) for blood-brain barrier penetration . Its modest lipophilicity increase over 3-methoxyazetidine (ΔLogP ≈ +0.21) may enhance passive diffusion across lipid bilayers without incurring excessive metabolic clearance, a critical consideration for neurotherapeutic candidates [1].

Fragment-Based Lead Generation Requiring Low Molecular Weight and High Ligand Efficiency

With a molecular weight of only 131.17 g/mol, 3-(ethoxymethoxy)azetidine serves as an ideal fragment-sized building block for hit identification and lead optimization . Its lower MW compared to functionalized piperidine or morpholine bioisosteres (typically >145 g/mol) improves ligand efficiency scores, increasing the probability of identifying high-quality leads that comply with fragment-based drug discovery principles [2].

Multistep Synthesis Requiring Orthogonal Protecting Group Strategies

The acid-labile ethoxymethoxy acetal moiety functions as a masked 3-hydroxyazetidine equivalent, enabling selective deprotection under mild acidic conditions (pH < 5) without affecting acid-stable functional groups [3]. This orthogonal reactivity profile is invaluable in complex molecule synthesis where multiple protecting group manipulations are required, streamlining synthetic routes to advanced pharmaceutical intermediates [4].

PDE10A and PDE4 Inhibitor Optimization for Solubility Enhancement

Structure-activity relationship studies on 3-alkoxyazetidine-containing quinolines have demonstrated that the alkoxy substituent directly influences aqueous solubility and PDE10A/PDE4 inhibitory activity [5]. The ethoxymethoxy variant offers a unique balance of hydrogen-bonding capacity (2 HBA) and lipophilicity, positioning it as a differentiated scaffold for optimizing solubility-limited drug candidates in this therapeutic class [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Ethoxymethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.